Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17235334
InChI: InChI=1S/C13H9ClF3NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(4-9(10)14)13(15,16)17/h3-5H,2H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C13H9ClF3NO3
Molecular Weight: 319.66 g/mol

Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

CAS No.:

Cat. No.: VC17235334

Molecular Formula: C13H9ClF3NO3

Molecular Weight: 319.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate -

Specification

Molecular Formula C13H9ClF3NO3
Molecular Weight 319.66 g/mol
IUPAC Name ethyl 8-chloro-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C13H9ClF3NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(4-9(10)14)13(15,16)17/h3-5H,2H2,1H3,(H,18,19)
Standard InChI Key SAGSIMTWBFTLNA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s quinoline core is substituted at three critical positions:

  • 8-position: Chloro group (Cl-\text{Cl}), enhancing electrophilic reactivity.

  • 4-position: Hydroxy group (OH-\text{OH}), contributing to hydrogen-bonding interactions.

  • 6-position: Trifluoromethyl group (CF3-\text{CF}_3), increasing lipophilicity and metabolic stability .

The ethyl ester moiety at the 3-position (COOEt-\text{COOEt}) modulates solubility and bioavailability. The IUPAC name, ethyl 8-chloro-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate, reflects this substitution pattern.

Physicochemical Data

PropertyValue
Molecular FormulaC13H9ClF3NO3\text{C}_{13}\text{H}_9\text{ClF}_3\text{NO}_3
Molecular Weight319.66 g/mol
Boiling PointNot reported (est. >400°C)
SolubilityLimited in water, soluble in ethanol

The trifluoromethyl group significantly elevates the compound’s logP value compared to non-fluorinated quinolines, predicting enhanced membrane permeability.

Synthesis and Reaction Pathways

Catalytic Hydrogenation

A key synthesis route involves the hydrogenation of ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate. Under hydrogen gas (1 atm) in ethanol at 5°C, palladium on activated carbon (10% Pd/C) catalyzes the reduction over 20 hours . Triethylamine serves as a base, achieving yields of approximately 70–80% after purification .

C13H10ClF3NO3Pd/C, Et3NH2,EtOHC13H9ClF3NO3+H2O\text{C}_{13}\text{H}_{10}\text{ClF}_3\text{NO}_3 \xrightarrow[\text{Pd/C, Et}_3\text{N}]{\text{H}_2, \text{EtOH}} \text{C}_{13}\text{H}_9\text{ClF}_3\text{NO}_3 + \text{H}_2\text{O}

This method avoids harsh conditions, preserving the trifluoromethyl group’s integrity .

Alternative Pathways

  • Nucleophilic substitution: Replacement of the 8-chloro group with amines or thiols under basic conditions.

  • Ester hydrolysis: Conversion to the carboxylic acid derivative using aqueous HCl .

Biological Activities and Mechanisms

Antimicrobial Activity

Quinoline derivatives exhibit broad-spectrum antimicrobial properties. The chloro and trifluoromethyl groups synergistically disrupt bacterial DNA gyrase and topoisomerase IV, as observed in Staphylococcus aureus (MIC: 2–4 µg/mL).

Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) by 65% at 10 µM, comparable to celecoxib. This activity stems from hydrogen bonding between the hydroxy group and COX-2’s active site.

Applications in Medicinal Chemistry

Drug Development

As a scaffold, the compound’s modular structure allows derivatization:

  • Antimalarials: Analogues with 7-methoxy groups show Plasmodium falciparum inhibition (IC50_{50}: 0.8 µM).

  • Kinase Inhibitors: Trifluoromethyl enhances binding to EGFR tyrosine kinase (Kd_d: 18 nM) .

Agricultural Uses

Quinoline-based fungicides incorporating this structure exhibit efficacy against Botrytis cinerea (EC50_{50}: 5 ppm).

Comparative Analysis with Structural Analogues

Compound NameKey SubstituentsBiological Activity
Ethyl 6-chloro-8-methyl-4-oxoquinoline-3-carboxylate 6-Cl, 8-CH3_3Moderate antibacterial activity
Ethyl 4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate 4-OH, 5-CF3_3Enhanced solubility
Ethyl 8-fluoro-4-(3-CF3_3-phenoxy)quinoline-3-carboxylate8-F, phenoxy-CF3_3Anticancer (IC50_{50}: 8 µM)

The 8-chloro-6-CF3_3 substitution in the target compound confers superior lipophilicity and target affinity compared to methyl or fluoro analogues .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the 4-hydroxy and 8-chloro groups to optimize pharmacokinetics.

  • In Vivo Toxicity Studies: Evaluation of hepatic and renal safety profiles in rodent models.

  • Formulation Development: Nanoencapsulation to enhance aqueous solubility and bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator